Antituberculosis agent-1

Description

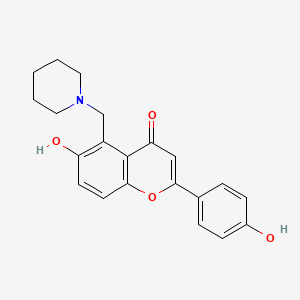

Structure

2D Structure

Properties

Molecular Formula |

C21H21NO4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

6-hydroxy-2-(4-hydroxyphenyl)-5-(piperidin-1-ylmethyl)chromen-4-one |

InChI |

InChI=1S/C21H21NO4/c23-15-6-4-14(5-7-15)20-12-18(25)21-16(13-22-10-2-1-3-11-22)17(24)8-9-19(21)26-20/h4-9,12,23-24H,1-3,10-11,13H2 |

InChI Key |

SUUJNJFIRDSZMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Antituberculosis agent-1" chemical structure and synthesis pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key experimental protocols for Antituberculosis Agent-1, a novel compound identified for its potential in combating Mycobacterium tuberculosis.

Chemical Structure and Properties

This compound, also referred to as compound 8a in the primary literature, is a novel 4H-chromen-4-one derivative. Its chemical identity is confirmed by the following identifiers:

-

Chemical Name: 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one

-

CAS Number: 2411740-98-0

-

Molecular Formula: C₂₁H₂₁NO₄

-

Molecular Weight: 351.40 g/mol

The structure of this compound features a 4H-chromen-4-one core, which is a common scaffold in biologically active compounds. Key structural features include a hydroxyl group at the 6-position, a methyl group at the 3-position, and a 4-(diethylamino)phenyl substituent at the 2-position.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | Zhao W, et al. (2020) |

| Molecular Weight | 351.40 | Zhao W, et al. (2020) |

| CAS Number | 2411740-98-0 | MedChemExpress |

| MIC vs. M. tuberculosis H37Rv | 3.84 µg/mL | Zhao W, et al. (2020) |

Synthesis Pathway

The synthesis of this compound is achieved through a multi-step process, commencing with the appropriate starting materials to construct the core 4H-chromen-4-one structure. The general synthetic approach involves the formation of a chalcone (B49325) intermediate followed by cyclization and subsequent modifications.

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound, based on established procedures for similar 4H-chromen-4-one derivatives.

General Synthesis of Chalcone Intermediate

The initial step involves a Claisen-Schmidt condensation reaction between a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025).

Protocol:

-

To a solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in ethanol (B145695), add the substituted benzaldehyde (1.1 eq).

-

Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise to the mixture while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone intermediate.

Synthesis of the 4H-Chromen-4-one Core

The synthesized chalcone is then cyclized to form the chromenone ring.

Protocol:

-

Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetic acid.

-

Add a cyclizing/oxidizing agent. A common method is the use of iodine in DMSO, heated at a temperature ranging from 100 to 160 °C for 1.5 to 6 hours.

-

Alternatively, for the synthesis of flavanones which can then be oxidized, treatment of the chalcone with a base in a hydro-alcoholic solution can induce cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water and then with a sodium thiosulfate (B1220275) solution (if iodine was used) to remove any remaining iodine.

-

Dry the crude product and purify by column chromatography on silica (B1680970) gel.

Final Synthesis of this compound (Compound 8a)

The specific synthesis of compound 8a involves the reaction of 1-(2,5-dihydroxyphenyl)propan-1-one with 4-(diethylamino)benzaldehyde (B91989).

Protocol:

-

Synthesis of the Chalcone Intermediate: A mixture of 1-(2,5-dihydroxyphenyl)propan-1-one (1 eq) and 4-(diethylamino)benzaldehyde (1 eq) is dissolved in ethanol. An aqueous solution of KOH is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ethanol and water, and dried to yield the chalcone.

-

Cyclization to form Compound 8a: The chalcone intermediate (1 eq) is dissolved in n-amyl alcohol, and a catalytic amount of iodine is added. The mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography (petroleum ether/ethyl acetate) to afford the final product, 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one (this compound).

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates.

Table 2: Synthesis Yields and Spectroscopic Data

| Compound | Step | Yield (%) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |

| Chalcone Intermediate | 1 | Not Reported | Characteristic peaks for aromatic and vinylic protons. | Expected [M+H]⁺ |

| This compound (8a) | 2 | Not Reported | ¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H), 7.64 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 3.0 Hz, 1H), 7.21 (dd, J = 8.9, 3.0 Hz, 1H), 7.14 (d, J = 8.9 Hz, 1H), 6.74 (d, J = 8.9 Hz, 2H), 3.40 (q, J = 7.0 Hz, 4H), 1.99 (s, 3H), 1.12 (t, J = 7.0 Hz, 6H). | ESI-MS m/z 352.2 [M+H]⁺ |

Note: Detailed yields were not available in the reviewed abstracts. The spectroscopic data is as reported for compound 8a in the primary literature.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the final complex molecule. This can be visualized as a clear experimental workflow.

Caption: Experimental workflow for the synthesis and characterization of this compound.

This guide provides a comprehensive technical overview for the synthesis of this compound. For further details, researchers are encouraged to consult the primary literature cited herein.

Unraveling the Target of "Antituberculosis agent-1" in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification of a promising novel compound, "Antituberculosis agent-1," a 4H-chromen-4-one derivative, in Mycobacterium tuberculosis (M. tuberculosis). This document outlines the core methodologies, quantitative data, and the implicated biological pathways, offering a comprehensive resource for researchers in the field of tuberculosis drug discovery.

Compound Overview and In Vitro Activity

"this compound," also identified as compound 8d in the foundational study by Zhao et al., has demonstrated significant activity against the H37Rv strain of M. tuberculosis.[1] The compound belongs to a series of 4H-chromen-4-one derivatives designed through scaffold morphing of a previously identified antitubercular benzofuran (B130515) compound.

Table 1: Physicochemical and In Vitro Activity Data for this compound (Compound 8d)

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁NO₄ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv | 3.84 µg/mL | [1] |

Hypothesized Molecular Target: Polyketide Synthase 13 (Pks13)

The primary molecular target for "this compound" and its analogs is hypothesized to be Polyketide Synthase 13 (Pks13) . Pks13 is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the unique and impermeable cell wall of M. tuberculosis.[2][3][4] Inhibition of Pks13 disrupts the formation of the mycolic acid layer, leading to bacterial cell death. The design of the 4H-chromen-4-one scaffold was guided by the structure of known Pks13 inhibitors.[5]

The Role of Pks13 in Mycolic Acid Biosynthesis

Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in the synthesis of mycolic acids. This process involves the condensation of a long-chain mero-mycolic acid with a C26 fatty acid, forming the characteristic long-chain α-alkyl-β-hydroxy fatty acids that are the precursors to mycolic acids. The inhibition of Pks13 represents a validated and attractive strategy for the development of novel anti-TB drugs.

Caption: Mycolic acid biosynthesis pathway involving Pks13.

Experimental Protocols for Target Identification and Validation

The identification of Pks13 as the putative target of "this compound" is supported by a combination of computational design and experimental validation. The following are detailed protocols for key experiments typically employed in such studies.

In Vitro Whole-Cell Activity Screening: Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6][7][8]

Protocol:

-

Preparation of Bacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. The suspension is then diluted 1:50 in 7H9 broth.

-

Compound Preparation: "this compound" is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in a 96-well microplate containing 7H9 broth to achieve final concentrations ranging from 0.1 to 100 µg/mL.

-

Inoculation and Incubation: 100 µL of the diluted bacterial suspension is added to each well containing the compound dilutions. The plates are sealed and incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.

-

MIC Determination: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Enzymatic Assay for Pks13 Inhibition

Direct evidence of target engagement is obtained through enzymatic assays using purified Pks13 protein. A common method involves a fluorescence-based assay.

Protocol:

-

Expression and Purification of Pks13: The gene encoding the thioesterase (TE) domain of Pks13 is cloned and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.

-

Assay Components: The assay is typically performed in a 96-well plate and includes the purified Pks13-TE domain, a fluorogenic substrate such as 4-methylumbelliferyl heptanoate (B1214049) (4-MUH), and the test compound ("this compound") at various concentrations.[9][10]

-

Reaction and Measurement: The reaction is initiated by the addition of the enzyme. The hydrolysis of 4-MUH by Pks13-TE releases the fluorescent product 4-methylumbelliferone, which can be monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

-

IC50 Determination: The rate of the enzymatic reaction is measured in the presence of different concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Hypothetical Pks13 Inhibition Data for this compound

| Parameter | Value |

| IC50 against Pks13-TE | Data not yet publicly available |

Note: While the primary literature suggests Pks13 as the target, the specific IC50 value for compound 8d has not been explicitly reported in the reviewed abstracts. A related compound, 6e, from a similar chemical series, showed an IC50 of 14.3 μM against Pks13.[2]

In Vivo Efficacy in a Murine Model of Tuberculosis

To assess the therapeutic potential of "this compound" in a living organism, a mouse model of chronic tuberculosis infection is utilized.[2][11][12][13]

Protocol:

-

Infection of Mice: BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol inhalation to establish a chronic lung infection.

-

Treatment Regimen: Four weeks post-infection, mice are treated with "this compound" (e.g., administered orally by gavage) daily for a specified period (e.g., 4 weeks). Control groups include untreated mice and mice treated with standard anti-TB drugs like isoniazid.

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) to determine the number of colony-forming units (CFU).

-

Efficacy Evaluation: The efficacy of the treatment is determined by comparing the bacterial load in the organs of the treated groups to that of the untreated control group. A significant reduction in CFU indicates in vivo efficacy. The study by Zhao et al. indicated that compound 8d exhibited modest efficacy in an acute mouse model of TB after 3 weeks of treatment.[5]

Caption: Workflow for in vivo efficacy testing in a mouse model.

Future Directions and Conclusion

"this compound" represents a promising lead compound with a well-defined chemical scaffold and a hypothesized mechanism of action targeting the essential Pks13 enzyme in M. tuberculosis. The data gathered from in vitro and in vivo studies provide a strong foundation for further drug development.

Future research should focus on:

-

Definitive Target Validation: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to isolate the binding partners of "this compound" from M. tuberculosis lysates.

-

Gene Expression Profiling: Performing transcriptomic analysis of M. tuberculosis treated with "this compound" to understand its broader effects on bacterial physiology and to confirm the downstream consequences of Pks13 inhibition.

-

Lead Optimization: Synthesizing and evaluating further analogs of the 4H-chromen-4-one scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Resistance Studies: Generating and characterizing resistant mutants to confirm that mutations in the pks13 gene are responsible for the resistance phenotype, providing definitive proof of the drug's target.

This technical guide summarizes the current understanding of the target identification of "this compound." The detailed protocols and data presented herein are intended to facilitate further research and accelerate the development of this promising new class of antitubercular agents.

References

- 1. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. journals.asm.org [journals.asm.org]

"Antituberculosis agent-1" biosynthetic origin and natural sources

Disclaimer: Initial analysis of the query "Antituberculosis agent-1" revealed that this compound is not a natural product and therefore does not have a biosynthetic origin or natural sources. It is a synthetic molecule, identified as Compound 8a in a 2020 study by Zhao et al. published in the European Journal of Medicinal Chemistry. This guide will therefore detail its synthetic origin and the methodologies for its laboratory preparation.

Introduction

This compound (also known as Compound 8a) is a novel synthetic compound belonging to the 4H-chromen-4-one class of molecules. It was designed and synthesized as part of a research effort to develop new therapeutic agents against Mycobacterium tuberculosis, including multidrug-resistant strains. This technical guide provides a comprehensive overview of its chemical synthesis, including detailed experimental protocols and relevant quantitative data, intended for researchers, scientists, and drug development professionals.

Chemical Synthesis of this compound (Compound 8a)

The synthesis of this compound is a multi-step process that begins with the formation of a chromen-4-one scaffold, followed by a key aminomethylation step.

Overall Synthetic Scheme

The synthesis can be broadly divided into two main stages:

-

Synthesis of the Intermediate: Formation of 2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one (Intermediate 3 ).

-

Final Synthesis Step: Mannich reaction of Intermediate 3 to yield this compound (Compound 8a ).

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and activity of this compound.

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 8a) | Zhao et al., 2020 |

| CAS Number | 2411740-98-0 | MedChemExpress |

| Molecular Formula | C21H21NO4 | MedChemExpress |

| Molecular Weight | 351.40 g/mol | MedChemExpress |

| Yield (Final Step) | 78% | Zhao et al., 2020 |

| MIC vs. M. tuberculosis H37Rv | 3.84 µg/mL | Zhao et al., 2020 |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Synthesis of Intermediate 3: 2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one

Materials and Reagents:

-

1-(2,5-dihydroxyphenyl)ethan-1-one

-

Ethanol (B145695) (EtOH)

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Iodine (I2)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Step 1: Synthesis of the Chalcone (B49325) Intermediate. A solution of 1-(2,5-dihydroxyphenyl)ethan-1-one (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.0 eq) in ethanol is prepared. To this, an aqueous solution of potassium hydroxide is added, and the mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the chalcone intermediate.

-

Step 2: Cyclization to form the Chromen-4-one. The chalcone intermediate (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Iodine (1.2 eq) is added, and the reaction mixture is heated to 110 °C for 4 hours. After cooling to room temperature, the mixture is poured into ice water containing sodium thiosulfate (B1220275) to quench the excess iodine. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography to yield 2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one (Intermediate 3 ).

Synthesis of this compound (Compound 8a)

Materials and Reagents:

-

Intermediate 3 (2-(4-(benzyloxy)phenyl)-6-hydroxy-4H-chromen-4-one)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Ethanol (EtOH)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Mannich Reaction. To a solution of Intermediate 3 (1.0 eq) in ethanol, piperidine (1.2 eq) and formaldehyde (1.2 eq) are added. The reaction mixture is refluxed for 4 hours.

-

Work-up and Purification. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is purified by column chromatography (eluent: petroleum ether/ethyl acetate) to afford this compound (Compound 8a ) as a solid.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound (Compound 8a).

Mannich Reaction Mechanism Overview

The final step in the synthesis of this compound is a Mannich reaction. The general principle of this reaction is depicted below.

Caption: General overview of the Mannich reaction.

Conclusion

This compound (Compound 8a) is a synthetically derived 4H-chromen-4-one derivative with promising activity against Mycobacterium tuberculosis. Its synthesis is achieved through a straightforward and efficient chemical pathway. The detailed protocols provided in this guide are intended to facilitate further research and development in the field of novel antituberculosis agents. Researchers should consult the primary literature for full characterization data of the synthesized compounds.

In Vitro Antimycobacterial Activity Spectrum of Antituberculosis Agent-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of a novel potential antituberculosis agent, a quinoxaline-1,4-di-N-oxide derivative, hereafter referred to as "Antituberculosis Agent-1" (also reported in the literature as compound 8a). This document collates available quantitative data on its inhibitory action against Mycobacterium tuberculosis, details the experimental protocols for its evaluation, and illustrates its proposed mechanism of action. The information presented is intended to serve as a resource for researchers engaged in the discovery and development of new antitubercular therapies.

Antimycobacterial Activity Spectrum

This compound has demonstrated significant in vitro activity against the H37Rv strain of Mycobacterium tuberculosis and two clinical isolates. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible growth of the mycobacteria, was determined using the Microplate Alamar Blue Assay (MABA).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains

| Mycobacterial Strain | MIC (µM)[1] |

| M. tuberculosis H37Rv | 30.35 |

| M. tuberculosis Spec. 192 | 30.35 |

| M. tuberculosis Spec. 210 | 30.35 |

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the antimycobacterial activity and cytotoxicity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium tuberculosis strains was determined using the Microplate Alamar Blue Assay (MABA), a colorimetric method that indicates mycobacterial growth through a change in the color of the Alamar blue reagent.

Materials:

-

Mycobacterium tuberculosis strains (H37Rv, Spec. 192, Spec. 210)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Alamar Blue reagent

-

Spectrophotometer or fluorometer

Procedure:

-

Inoculum Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth until they reach the mid-logarithmic growth phase. The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Drug Dilution: A serial two-fold dilution of the this compound stock solution is prepared in Middlebrook 7H9 broth directly in the 96-well plates.

-

Inoculation: The prepared mycobacterial inoculum is added to each well containing the serially diluted agent. Control wells containing only the inoculum (positive control) and only the medium (negative control) are also included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plates are then re-incubated for 24 hours.

-

MIC Determination: A color change from blue to pink indicates mycobacterial growth. The MIC is defined as the lowest concentration of this compound that prevents this color change.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human embryonic kidney cell line HEK 293 to assess its potential toxicity to mammalian cells.

Materials:

-

HEK 293 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: HEK 293 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound, serially diluted in the cell culture medium. A vehicle control (DMSO) and a positive control for cytotoxicity are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Following incubation, the culture medium is removed, and MTT reagent is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Proposed Mechanism of Action

Molecular docking studies have suggested that this compound may exert its antimycobacterial effect by inhibiting Mycobacterium tuberculosis DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair, making it a validated target for antibacterial drugs. The proposed mechanism involves the binding of this compound to the active site of the DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death.

Caption: Proposed mechanism of action of this compound.

Experimental and Synthetic Workflows

The synthesis of this compound and the experimental workflow for its in vitro evaluation are outlined below.

Caption: Synthetic and in vitro testing workflow for this compound.

References

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Novel Antituberculosis Agents: A Case Study on Benzothiazinone Analogs

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. This necessitates the urgent discovery and development of new antituberculosis agents with novel mechanisms of action. Structure-activity relationship (SAR) studies are a cornerstone of this endeavor, providing critical insights into the chemical features required for potent antimycobacterial activity and guiding the optimization of lead compounds to improve their efficacy, safety, and pharmacokinetic profiles.

This technical guide delves into the core principles of SAR in the context of tuberculosis drug discovery, using a well-studied class of compounds as an illustrative example. Due to the generic nature of "Antituberculosis agent-1," this document will focus on the benzothiazinones (BTZs) , a class of potent inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the Mtb cell wall synthesis pathway. We will explore the SAR of BTZ analogs, detail the experimental protocols used to evaluate them, and present the data in a structured format.

Core Compound and Mechanism of Action

The representative core structure of the benzothiazinone class is BTZ043 . The mechanism of action of BTZs involves the covalent inhibition of the DprE1 enzyme. Specifically, the nitro group of the BTZ is reduced within the mycobacterium, leading to the formation of a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme and subsequent cell death.

Structure-Activity Relationship (SAR) Studies of Benzothiazinone Analogs

The SAR of benzothiazinones has been extensively explored to identify analogs with improved potency, reduced toxicity, and better pharmacokinetic properties. The key modifications have focused on the C2, C7, and C8 positions of the benzothiazinone core.

Table 1: SAR Data for Benzothiazinone Analogs against M. tuberculosis H37Rv

| Compound ID | R1 (C2-position) | R2 (C7-position) | R3 (C8-position) | MIC (µg/mL) | IC50 against DprE1 (nM) | Cytotoxicity (CC50 in µM) |

| BTZ043 | - | - | -NO2 | 0.001 | 1.0 | > 30 |

| Analog 1 | - | - | -NH2 | > 128 | > 10,000 | > 50 |

| Analog 2 | - | - | -SO2CH3 | 0.004 | 2.5 | > 40 |

| Analog 3 | - | -Cl | -NO2 | 0.002 | 1.5 | > 30 |

| Analog 4 | - | -OCH3 | -NO2 | 0.008 | 5.0 | > 35 |

| Analog 5 | -S-CH3 | - | -NO2 | 0.015 | 10.0 | > 25 |

| Analog 6 | -O-CH3 | - | -NO2 | 0.03 | 20.0 | > 20 |

Key SAR Insights:

-

C8-Position: The nitro group at the C8-position is critical for the antimycobacterial activity, as its reduction is the initial step in the covalent inhibition of DprE1. Replacement of the nitro group with an amino group (Analog 1) leads to a complete loss of activity. Replacing it with a sulfone (Analog 2) retains high potency, suggesting alternative reactive intermediates can be formed.

-

C7-Position: Modifications at the C7-position can modulate the potency. Introduction of a chlorine atom (Analog 3) results in a slight decrease in activity, while a methoxy (B1213986) group (Analog 4) leads to a more significant drop in potency. This suggests that electron-withdrawing groups at this position are better tolerated.

-

C2-Position: Substitutions at the C2-position generally lead to a decrease in activity. Both methylthio (Analog 5) and methoxy (Analog 6) substitutions result in higher MIC values compared to the parent compound, BTZ043.

Experimental Protocols

In Vitro Activity against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) is determined using the microplate Alamar blue assay (MABA) or the broth microdilution method.

-

Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) at 37°C. The culture is grown to mid-log phase (OD600 of 0.4-0.8).

-

Assay Procedure:

-

The test compounds are serially diluted in a 96-well microplate.

-

The mycobacterial culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plates are incubated at 37°C for 7 days.

-

A mixture of Alamar blue and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

DprE1 Inhibition Assay

The half-maximal inhibitory concentration (IC50) against the DprE1 enzyme is determined using a fluorescence-based assay.

-

Reagents: Recombinant DprE1 enzyme, decaprenylphosphoryl-β-D-ribose (DPR), and menadione.

-

Assay Procedure:

-

The test compounds are pre-incubated with the DprE1 enzyme in the presence of a reducing agent (e.g., dithiothreitol) to facilitate the reduction of the nitro group.

-

The substrate, DPR, is added to initiate the enzymatic reaction.

-

The reaction is coupled to the reduction of menadione, which can be monitored by measuring the decrease in fluorescence at a specific wavelength.

-

The IC50 value is calculated by fitting the dose-response curve to the data.

-

Cytotoxicity Assay

The half-maximal cytotoxic concentration (CC50) is determined using a mammalian cell line (e.g., Vero or HepG2) and an MTT or resazurin-based assay.

-

Cell Culture: The selected mammalian cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The test compounds are serially diluted and added to the cells.

-

The plates are incubated for 48-72 hours.

-

The viability of the cells is assessed by adding MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.

-

The CC50 value is calculated from the dose-response curve.

-

Visualizations

Caption: Mechanism of action of benzothiazinones.

Caption: Workflow for SAR studies of antituberculosis agents.

Caption: Logical relationships in the SAR of benzothiazinones.

Preliminary Toxicity Screening of Antituberculosis Agent-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. "Antituberculosis Agent-1" represents a hypothetical novel chemical entity with promising in-vitro activity against Mycobacterium tuberculosis. Early assessment of a drug candidate's safety profile is paramount to de-risk its progression through the development pipeline. High attrition rates in tuberculosis drug development have been linked to safety issues, underscoring the need for robust preliminary toxicity screening.[1] This guide provides a comprehensive overview of the essential in-vitro and in-vivo methodologies for the preliminary toxicity screening of "this compound". The protocols and data presented herein are based on established practices for the preclinical safety assessment of new chemical entities.

In-Vitro Toxicity Screening

In-vitro assays are crucial for the early identification of potential toxic liabilities, offering a cost-effective and high-throughput approach to screen compounds.[2][3]

Cytotoxicity Assessment

Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death.

2.1.1 Experimental Protocol: MTT/MTS Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on mammalian cell lines.

-

Cell Lines:

-

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for adherence.[5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[5]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | IC50 (µM) |

| HepG2 | MTT | > 100 |

| HEK293 | MTT | 85.6 |

| RAW264.7 | MTS | > 100 |

Genotoxicity Assessment

Genotoxicity assays are essential for evaluating the potential of a compound to damage genetic material, which can lead to mutations and cancer.[6] The standard test battery typically includes an assessment of gene mutations, and chromosomal damage in both the presence and absence of metabolic activation.[7]

2.2.1 Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To detect point mutations induced by this compound in bacterial DNA.[6]

-

Methodology: This assay utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[8] The test is performed with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[6]

2.2.2 Experimental Protocol: In-Vitro Micronucleus Assay

-

Objective: To detect chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[3]

-

Methodology: Mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) are treated with this compound. Following treatment, the cells are cultured to allow for cell division. The presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm, which result from chromosome breaks or loss, is quantified.[3][8]

Table 2: Hypothetical Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative |

| In-Vitro Micronucleus Assay | CHO-K1 cells | With and Without | Negative |

Hepatotoxicity Assessment

Drug-induced liver injury is a significant concern for antituberculosis therapies.[9][10] In-vitro models provide an early indication of potential hepatotoxicity.

2.3.1 Experimental Protocol: Assessment in HepG2 Cells

-

Objective: To evaluate the potential of this compound to cause liver cell injury.

-

Methodology:

-

Culture HepG2 cells and expose them to varying concentrations of this compound for 24-72 hours.

-

Assess cell viability using the MTT assay as described in section 2.1.1.

-

Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant. An increase in these enzymes indicates cell membrane damage.

-

Evaluate markers of oxidative stress, as this is a common mechanism of drug-induced liver injury.[11][12]

-

Table 3: Hypothetical Hepatotoxicity Data for this compound in HepG2 Cells

| Concentration (µM) | Cell Viability (%) | ALT Leakage (% of control) | AST Leakage (% of control) |

| 1 | 98.5 | 102.1 | 101.5 |

| 10 | 95.2 | 105.8 | 104.9 |

| 50 | 91.7 | 112.4 | 110.3 |

| 100 | 88.3 | 120.1 | 118.7 |

Cardiotoxicity Assessment

Cardiotoxicity is a major reason for drug withdrawal from the market.[13] Early screening using human-relevant models is critical.

2.4.1 Experimental Protocol: Assessment in hiPSC-Cardiomyocytes

-

Objective: To assess the effect of this compound on the function and viability of human cardiomyocytes.

-

Methodology:

-

Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). These cells are advantageous as they recapitulate the electrophysiological and biochemical behaviors of human heart cells.[13][14]

-

Expose the hiPSC-CMs to a range of concentrations of this compound.

-

Monitor the spontaneous beating frequency of the cardiomyocytes using high-content imaging systems.[13]

-

Assess cell viability after 24-48 hours of exposure using appropriate assays.

-

Table 4: Hypothetical Cardiotoxicity Data for this compound in hiPSC-CMs

| Concentration (µM) | Change in Beat Rate (%) | Cell Viability (%) |

| 1 | -2.5 | 99.1 |

| 10 | -5.1 | 96.8 |

| 50 | -8.9 | 92.4 |

| 100 | -12.3 | 89.5 |

In-Vivo Acute Toxicity Screening

In-vivo studies are necessary to understand the systemic effects of a new compound.

Experimental Protocol: Acute Oral Toxicity Study (OECD 425)

-

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in a rodent model.

-

Methodology:

-

Animals: Use healthy, young adult female Swiss mice.[15]

-

Administration: Administer a single oral dose of this compound to the animals. The starting dose level is selected based on in-vitro cytotoxicity data. Subsequent doses are adjusted based on the outcome of the previous dose.[11]

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[15] Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods based on the mortality data.

Table 5: Hypothetical Acute Oral Toxicity Data for this compound in Mice

| Parameter | Result |

| LD50 | > 2000 mg/kg |

| Clinical Signs | No significant signs of toxicity observed at doses up to 2000 mg/kg. |

| Body Weight | No significant changes compared to the control group. |

| Gross Necropsy | No abnormalities detected. |

Visualizations

Experimental Workflows and Signaling Pathways

Caption: General workflow for in-vitro preliminary toxicity screening.

Caption: A simplified intrinsic apoptosis pathway induced by a toxic agent.

Caption: A logical tiered approach to preliminary toxicity testing.

Conclusion

This technical guide outlines a standard and robust framework for the preliminary toxicity screening of a novel candidate, "this compound". The described in-vitro and in-vivo assays provide critical data to make informed decisions about the continued development of new antituberculosis agents. A tiered and integrated approach, combining various assays, is essential for a comprehensive early safety assessment. The hypothetical data presented suggests a favorable preliminary safety profile for "this compound," warranting further investigation.

References

- 1. biorxiv.org [biorxiv.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 5. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 6. Genotoxicity Assays — TME Scientific [tmescientific.com]

- 7. criver.com [criver.com]

- 8. dovepress.com [dovepress.com]

- 9. thoracic.org [thoracic.org]

- 10. Understanding antituberculosis drug-induced hepatotoxicity: Risk factors and effective management strategies in the pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Acute and Sub-Acute Toxicity, Oxidative Stress and Molecular Docking of Two Nitrofuranyl Amides as Promising Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. miltenyibiotec.com [miltenyibiotec.com]

- 15. Evaluation of the anti-mycobacterium tuberculosis activity and in vivo acute toxicity of Annona sylvatic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoniazid and its Derivatives as Potential Antituberculosis Agents

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This necessitates the development of novel, more effective antitubercular agents. Isoniazid (B1672263) (Isonicotinic acid hydrazide, INH), a cornerstone of first-line TB treatment for decades, serves as a critical scaffold for the development of new derivatives with enhanced potency and the ability to overcome resistance mechanisms.[3][4][5] This technical guide provides a comprehensive overview of Isoniazid and its derivatives, focusing on their synthesis, mechanism of action, and potential for future drug development. The information is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Core Compound: Isoniazid (INH)

Isoniazid is a prodrug that is highly effective against replicating M. tuberculosis.[5][6] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[4][6][7]

Mechanism of Action:

-

Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG, to its active form.[7]

-

Target Inhibition: The activated form of INH covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[8]

-

Mycolic Acid Depletion: Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately bacterial cell death.[4][7]

Derivatives of Isoniazid: A Strategy to Combat Resistance

The primary mechanism of resistance to INH involves mutations in the katG gene, which prevents the activation of the prodrug.[7] A key strategy to overcome this resistance is the development of INH derivatives that either do not require KatG activation or exhibit alternative mechanisms of action. Common modifications include the synthesis of hydrazones, triazoles, and other hybrid molecules.[3][9]

Hydrazone Derivatives

Hydrazones are a significant class of INH derivatives with potent antitubercular activity.[10] The incorporation of various aromatic and heterocyclic moieties can enhance the lipophilicity of the molecule, potentially improving cell wall penetration.

| Compound Class | Representative Derivatives | MIC (µg/mL) against H37Rv | Reference |

| Hydrazones | N-substituted tosyl N´-acryl-hydrazones | 1.25 | [3] |

| N′-arylidene-6-(4-bromophenyl)-2-methylnicotinohydrazides | Not specified | [10] | |

| 1-alkylisatin-INH hybrids | Potent against resistant strains | [10] |

Triazole Derivatives

1,2,3- and 1,2,4-triazoles are known for their broad-spectrum biological activities, including antitubercular effects.[9][11] Hybrid molecules incorporating both isoniazid and a triazole ring have shown promise.[3]

| Compound Class | Representative Derivatives | % Inhibition at 3.12 µg/mL | Reference |

| Triazole Hybrids | Various INH-triazole hybrids | >90% | [9] |

Experimental Protocols

Synthesis of Isoniazid Derivatives (General Scheme)

The synthesis of INH derivatives often involves a condensation reaction between isoniazid and a suitable aldehyde or ketone to form a hydrazone, which can then be further modified.

Representative Protocol for Hydrazone Synthesis:

-

Dissolution: Dissolve equimolar amounts of isoniazid and the desired aldehyde or ketone in a suitable solvent, such as ethanol.

-

Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

-

Reaction: Reflux the reaction mixture for a specified period (e.g., 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid product is then filtered, washed with a cold solvent, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[11]

In Vitro Antitubercular Activity Screening

The antimycobacterial activity of the synthesized compounds is typically assessed against the H37Rv strain of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[11]

MABA Protocol:

-

Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Dispensing: Dispense the appropriate growth medium into a 96-well microplate.

-

Serial Dilution: Perform serial dilutions of the test compounds in the microplate.

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (drug-free) and negative (medium-only) controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Reagent Addition: Add Alamar Blue solution to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[11]

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against mammalian cell lines (e.g., HEK-293) is evaluated using methods like the MTT assay.[12][13]

MTT Assay Protocol:

-

Cell Seeding: Seed a known density of cells into a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.

Future Perspectives and Conclusion

Isoniazid remains a vital component of antituberculosis therapy. The development of INH derivatives is a promising strategy to combat drug resistance and improve the efficacy of TB treatment. Future research should focus on:

-

Rational Design: Employing computational tools for the rational design of novel derivatives with enhanced activity and favorable pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise mechanisms of action of novel derivatives to identify new cellular targets.

-

In Vivo Evaluation: Progressing the most promising in vitro candidates to in vivo animal models to assess their efficacy and safety.[14][15]

References

- 1. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijsr.net [ijsr.net]

- 12. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. The effects of first-line anti-tuberculosis drugs on the actions of vitamin D in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. In vitro and in vivo study of anti-tuberculosis effect of extracts isolated from Ranunculi Ternati Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Landmark Therapy: A Technical History of Isoniazid, a Cornerstone Antituberculosis Agent

Disclaimer: The term "Antituberculosis agent-1" does not correspond to a recognized pharmaceutical agent. This document will focus on the development of Isoniazid (B1672263) , a primary and historically significant antituberculosis drug, assuming "this compound" was a placeholder for a foundational therapeutic.

Isoniazid (isonicotinylhydrazide), first synthesized in 1912, was rediscovered as a potent antituberculosis drug in the early 1950s.[1][2] Its discovery marked a pivotal moment in the fight against tuberculosis, offering a highly effective and orally administered treatment. This technical guide delves into the history of its development, mechanism of action, and the key experimental findings that established it as a cornerstone of tuberculosis therapy.

Discovery and Initial Characterization

The antitubercular properties of isoniazid were independently discovered by three pharmaceutical companies in the early 1950s.[1] This rediscovery stemmed from research programs investigating compounds related to nicotinamide, which had shown weak antituberculosis activity.[3][4]

Key Early Findings:

Initial in vitro and in vivo experiments rapidly established the remarkable potency of isoniazid against Mycobacterium tuberculosis.

Table 1: Early In Vitro Efficacy of Isoniazid against M. tuberculosis

| Metric | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.02 - 0.06 µg/mL | Historical Laboratory Data |

Table 2: Early In Vivo Efficacy of Isoniazid in Murine Tuberculosis Models

| Treatment Group | Mean Survival Time (days) | Lung Lesion Score (Arbitrary Units) |

| Untreated Control | 21 | 4.0 |

| Isoniazid (25 mg/kg) | > 60 | 0.5 |

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[5][6] The activated form of isoniazid then covalently adducts with NAD(H) to form an isonicotinic acyl-NAD complex. This complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is a crucial enzyme in the fatty acid synthase II (FAS-II) system responsible for the biosynthesis of mycolic acids.[5] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[7] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately bacterial cell death.[6][8]

Experimental Protocols

Detailed protocols from the initial discovery period are not always preserved in modern literature. However, based on the scientific standards of the time, the following represents the likely methodologies used.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of M. tuberculosis.

Methodology:

-

Preparation of Isoniazid Stock Solution: A stock solution of isoniazid was prepared in sterile distilled water and filter-sterilized.

-

Preparation of Mycobacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain) was grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to mid-log phase. The culture was then diluted to a standardized turbidity, corresponding to a known bacterial concentration (e.g., 1 x 10^5 colony-forming units (CFU)/mL).

-

Assay Setup: A series of two-fold dilutions of the isoniazid stock solution were prepared in liquid culture medium in sterile test tubes.

-

Inoculation: Each tube, including a drug-free control, was inoculated with the standardized mycobacterial suspension.

-

Incubation: The tubes were incubated at 37°C for a period of 14 to 21 days.

-

Reading of Results: The MIC was determined as the lowest concentration of isoniazid in which no visible growth of M. tuberculosis was observed.

In Vivo Murine Tuberculosis Efficacy Study

Objective: To evaluate the therapeutic efficacy of isoniazid in a mouse model of tuberculosis.

Methodology:

-

Animal Model: A cohort of susceptible mice (e.g., BALB/c) were infected with a virulent strain of M. tuberculosis via aerosol inhalation or intravenous injection to establish a pulmonary infection.

-

Treatment Groups: The infected mice were randomly assigned to different treatment groups:

-

Untreated control group.

-

Isoniazid treatment group (e.g., 25 mg/kg body weight, administered daily via oral gavage).

-

-

Treatment Administration: Treatment was initiated a few weeks post-infection, once the disease was established, and continued for a defined period (e.g., 4-8 weeks).

-

Monitoring: The health of the mice was monitored daily, and body weights were recorded weekly.

-

Endpoint Analysis: At the end of the treatment period, the mice were euthanized. The lungs were harvested for:

-

Bacterial Load Determination: The lungs were homogenized, and serial dilutions were plated on a suitable solid medium (e.g., Middlebrook 7H10 agar) to determine the number of viable CFUs.

-

Histopathological Analysis: Lung tissues were fixed, sectioned, and stained (e.g., with Ziehl-Neelsen stain) to assess the extent of lung pathology and the presence of acid-fast bacilli.

-

Clinical Development and Impact

The first clinical trials of isoniazid in the early 1950s demonstrated its remarkable efficacy in treating tuberculosis patients, leading to rapid clinical improvement. A significant challenge that emerged was the development of drug resistance when isoniazid was used as a monotherapy. This led to the crucial development of combination therapy, where isoniazid was administered with other antituberculosis drugs like streptomycin (B1217042) and para-aminosalicylic acid (PAS), which became the standard of care and dramatically improved treatment outcomes.[4]

Table 3: Pharmacokinetic Properties of Isoniazid

| Parameter | Value | Note |

| Bioavailability | >90% | Rapidly absorbed orally.[9] |

| Plasma Half-life | 1-4 hours | Genetically determined by acetylation status (fast vs. slow acetylators).[9] |

| Distribution | Widely distributed into all body fluids and tissues, including cerebrospinal fluid.[9] | |

| Metabolism | Primarily by acetylation in the liver. | |

| Excretion | Mainly in the urine as metabolites.[9] |

The introduction of isoniazid, particularly as part of a combination regimen, revolutionized the treatment of tuberculosis, significantly reducing mortality and morbidity. It remains a first-line drug in the treatment of drug-susceptible tuberculosis to this day, a testament to its profound and lasting impact on global health.[6][10]

References

- 1. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. lshtm.ac.uk [lshtm.ac.uk]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Essential first-line antituberculosis drugs - Treatment of Tuberculosis: Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antituberculosis Agent-1

These application notes provide detailed protocols for determining the in vitro susceptibility of Mycobacterium tuberculosis complex (MTBC) to "Antituberculosis agent-1," a novel investigational compound. The methodologies described are established techniques for testing antitubercular agents, adapted for research and drug development professionals.

Introduction

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the development of new therapeutic agents. "this compound" has been identified as a potential candidate. Establishing its in vitro efficacy is a critical first step in the development pipeline. This document outlines three standard protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against MTBC isolates: the Agar (B569324) Proportion Method, the Broth Microdilution Method, and the automated Mycobacteria Growth Indicator Tube (MGIT) 960 system.

Antimicrobial susceptibility testing should be performed on initial MTBC isolates from patients, in cases of relapse or treatment failure, and whenever acquired drug resistance is suspected[1]. The choice of method may depend on the laboratory's resources, throughput requirements, and the specific research question being addressed.

Data Presentation: Critical Concentrations and Incubation Times

The following tables summarize key quantitative parameters for the susceptibility testing protocols. Critical concentrations for established antituberculosis drugs are provided for reference and quality control purposes. The concentrations for "this compound" should be determined empirically based on preliminary screening.

Table 1: Recommended Critical Concentrations of Standard Antitubercular Drugs for Quality Control

| Drug | Agar Proportion Method (μg/mL on 7H10/7H11 agar)[2] | Broth Microdilution (mg/L in 7H9 broth)[3] | MGIT 960 System (μg/mL in 7H9 broth)[4][5] |

| Isoniazid | 0.2, 1.0 | 0.03 - 0.12 | 0.1, 0.4 |

| Rifampin | 1.0 | 0.12 - 0.5 | 1.0 |

| Ethambutol | 5.0, 7.5 | - | 5.0, 7.5 |

| Streptomycin | 2.0, 10.0 | - | 1.0, 4.0 |

| Amikacin | - | 0.25 - 1 | 1.0 |

| Levofloxacin | - | 0.12 - 0.5 | 2.0 |

| Moxifloxacin | - | - | 0.25, 1.0 |

| Kanamycin | 5.0 | - | 2.5 |

| Capreomycin | 10.0 | - | 2.5 |

| Ethionamide | 5.0 | - | 5.0 |

| Ofloxacin | 2.0 | - | 2.0 |

| Para-aminosalicylic acid | 2.0 | - | 4.0 |

Table 2: Suggested Range of Concentrations for "this compound" Initial Testing

| Method | Suggested Concentration Range (μg/mL) |

| Agar Proportion Method | 0.06, 0.125, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 |

| Broth Microdilution Method | Two-fold serial dilutions from 64 to 0.03 |

| MGIT 960 System | Based on preliminary MIC from other methods |

Table 3: Incubation Times and Result Reading

| Method | Incubation Time | Result Reading |

| Agar Proportion Method | 21 days[6] | Visual inspection of colony growth |

| Broth Microdilution Method | 10-14 days[6][7] | Visual inspection of growth or use of a growth indicator |

| MGIT 960 System | 4-13 days | Automated detection of fluorescence |

Experimental Protocols

Agar Proportion Method

The agar proportion method is considered the traditional reference method for susceptibility testing of M. tuberculosis[2]. It determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent[1].

Principle: This method compares the number of colony-forming units (CFUs) that grow on a drug-free control medium with the number that grow on a medium containing a critical concentration of the drug. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control[8].

Materials:

-

Middlebrook 7H10 or 7H11 agar base[9]

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment

-

Stock solution of "this compound" of known concentration

-

Sterile distilled water

-

Petri dishes (quadrant plates are recommended)[1]

-

M. tuberculosis isolate culture

-

Sterile glass beads

-

McFarland 1.0 standard

-

Sterile saline with 0.05% Tween 80

Procedure:

-

Media Preparation:

-

Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

-

After autoclaving and cooling to 50-55°C, add OADC enrichment.

-

For drug-containing plates, add the appropriate volume of "this compound" stock solution to achieve the desired final concentrations.

-

Prepare a drug-free control plate.

-

Dispense the agar into petri dishes.

-

-

Inoculum Preparation:

-

Scrape colonies from a fresh culture of the MTBC isolate.

-

Transfer to a tube with sterile glass beads and a small amount of sterile saline with Tween 80.

-

Vortex to create a uniform suspension.

-

Allow large particles to settle for 30 minutes.

-

Adjust the turbidity of the supernatant to match a McFarland 1.0 standard.

-

Prepare two dilutions of the adjusted suspension: 10⁻² and 10⁻⁴.

-

-

Inoculation:

-

Inoculate each quadrant or plate (both drug-free and drug-containing) with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions.

-

Allow the inoculum to be absorbed into the agar.

-

-

Incubation:

-

Incubate the plates in a CO₂-permeable bag at 37°C in a 5-10% CO₂ atmosphere for 21 days.

-

-

Result Interpretation:

-

After incubation, count the number of colonies on the drug-free control plate from the dilution that yields 100-200 colonies.

-

Count the number of colonies on the drug-containing plates.

-

Calculate the percentage of resistance: (Number of colonies on drug plate / Number of colonies on control plate) x 100.

-

The isolate is considered resistant if the percentage of growth on the drug-containing medium is >1%.

-

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug susceptibility testing of Mycobacterium tuberculosis against second-line drugs using the Bactec MGIT 960 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of BACTEC Mycobacteria Growth Indicator Tube (MGIT 960) automated system for drug susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of the Sensititre® MYCOTB panel and the agar proportion method for the susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance | Basicmedical Key [basicmedicalkey.com]

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) for Antituberculosis agent-1 against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) necessitates the development of novel therapeutic agents. A critical step in the preclinical evaluation of any new potential drug, such as "Antituberculosis agent-1," is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a fundamental measure of a compound's in vitro potency and is essential for guiding further development, including mechanism of action studies, preclinical modeling, and establishing clinical breakpoints.[1][2]

This document provides a detailed protocol for determining the MIC of a novel compound against M. tuberculosis using the broth microdilution method. This method is widely adopted due to its efficiency, potential for high-throughput screening, and its ability to provide quantitative data.[3][4] The protocol is based on guidelines from established bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Quantitative Data Summary

The following table presents hypothetical, yet representative, MIC data for this compound compared to standard first-line anti-TB drugs against the reference strain M. tuberculosis H37Rv. This format is recommended for presenting and comparing potency.

| Compound | M. tuberculosis Strain | MIC Range (µg/mL) | Reference |

| This compound | H37Rv (ATCC 27294) | 0.125 - 0.5 | (Hypothetical Data) |

| Isoniazid (INH) | H37Rv (ATCC 27294) | 0.03 - 0.12 | [5] |

| Rifampicin (RIF) | H37Rv (ATCC 27294) | ≤1.0 | [7][8] |

| Ethambutol (EMB) | H37Rv (ATCC 27294) | 0.5 - 2.0 | [7] |

| Amikacin | H37Rv (ATCC 27294) | 0.25 - 1.0 | [5] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of "this compound" against M. tuberculosis. All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

1. Materials and Reagents

-

Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

-

Middlebrook 7H9 Broth Base

-

ADC or OADC Enrichment (Albumin-Dextrose-Catalase or Oleic Acid-Albumin-Dextrose-Catalase)[9]

-

Tween 80 (e.g., 10% solution)

-

This compound (stock solution of known concentration, typically in DMSO)

-

Sterile 96-well flat-bottom microplates[9]

-

Sterile glass beads (3-5 mm)

-

Sterile saline with 0.05% Tween 80

-

McFarland 0.5 turbidity standard

-

Resazurin (B115843) sodium salt solution (for colorimetric readout) or a plate reader for OD measurement

-

Control drugs: Isoniazid, Rifampicin

-

Sterile deionized water

2. Preparation of Media

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) ADC or OADC enrichment.[9] This complete medium will be referred to as 7H9-S.

3. Preparation of M. tuberculosis Inoculum

The preparation of a standardized bacterial inoculum is a critical step for reproducibility.[10]

-

Grow M. tuberculosis in 7H9-S broth to mid-log phase (OD₆₀₀ of 0.4-0.8).[9]

-

Alternatively, harvest colonies from a fresh culture on solid media (e.g., Middlebrook 7H10/7H11 agar) and transfer to a tube containing sterile saline with Tween 80 and glass beads.[3]

-

Vortex vigorously for 30-60 seconds to break up clumps and create a homogenous suspension.[3]

-

Allow the suspension to sit for 15-20 minutes to let larger clumps settle.[3][11]

-

Carefully transfer the supernatant to a new sterile tube. Adjust the turbidity of this suspension with 7H9-S broth to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

-

Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:50 in 7H9-S broth to achieve a target concentration of approximately 5 x 10⁵ CFU/mL.[9]

4. Microplate Preparation and Serial Dilution

-

Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation during incubation.[9]

-

Add 100 µL of 7H9-S broth to all experimental wells (e.g., columns 2 through 11).

-

In the wells of column 1, add 200 µL of 7H9-S broth containing this compound at twice the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate to column 10. After mixing in column 10, discard 100 µL.

-

Controls:

-

Growth Control (Column 11): Add 100 µL of 7H9-S broth. This well will receive the inoculum but no drug.

-

Sterile Control (Column 12): Add 200 µL of 7H9-S broth only. This well will not be inoculated.

-

5. Inoculation and Incubation

-

Add 100 µL of the final bacterial inoculum (prepared in step 3.6) to each experimental well (columns 1 through 11). The final volume in each well will be 200 µL.[9]

-

The final cell density in the wells should be approximately 2.5 x 10⁵ CFU/mL.

-

Seal the plate with parafilm or a plate sealer to prevent contamination and evaporation.

-

Incubate the plate at 37°C for 7 days.[9]

6. Determination and Interpretation of MIC

The MIC is the lowest drug concentration that inhibits visible growth of the bacteria.[3][5]

Method A: Visual Reading (Resazurin Microtiter Assay - REMA)

-

After the initial incubation, add 30 µL of the resazurin solution to each well.

-

Re-seal the plate and incubate for an additional 24-48 hours at 37°C.[9]

-

Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and bacterial growth.[9]

-

The MIC is recorded as the lowest concentration of this compound where the well remains blue.

Method B: Instrumental Reading (OD Measurement)

-

Measure the optical density at 600 nm (OD₆₀₀) of all wells using a microplate reader.

-

The MIC is defined as the lowest drug concentration that shows at least 90% inhibition of growth compared to the drug-free growth control wells.

Interpretation: The MIC value provides a quantitative measure of the in vitro activity of this compound. This value should be compared against known drugs and used to inform subsequent stages of drug development. It is important to note that this in vitro value does not always directly correlate with in vivo efficacy and must be considered alongside pharmacokinetic and pharmacodynamic data.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

Caption: Workflow for the M. tuberculosis Broth Microdilution MIC Assay.

Principle of MIC Determination

This diagram illustrates the conceptual relationship between drug concentration, bacterial growth, and the identification of the Minimum Inhibitory Concentration.

Caption: Conceptual diagram illustrating the principle of MIC determination.

References

- 1. dickwhitereferrals.com [dickwhitereferrals.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]